rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt
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Overview
Description
rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt: is a stable isotope-labeled analogue of 3-Hydroxykynurenine, a metabolite of tryptophan. This compound is used in various scientific research applications, particularly in studies involving metabolic pathways, oxidative stress, and neurotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt involves the incorporation of stable isotopes carbon-13 and nitrogen-15 into the molecular structure of 3-Hydroxykynurenine. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of labeled precursors, such as 13C-labeled phenylalanine and 15N-labeled ammonia.
Condensation Reaction: These precursors undergo a series of condensation reactions to form the intermediate compounds.
Hydroxylation: The intermediate compounds are then hydroxylated to introduce the hydroxyl group at the desired position.
Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large batches of labeled precursors are synthesized and purified.
Automated Reaction Systems: Automated systems are used to control the reaction conditions, such as temperature, pressure, and pH, to ensure consistent product quality.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid intermediates.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products:
Oxidation Products: Quinonoid intermediates and other oxidized derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with new functional groups introduced through substitution reactions.
Scientific Research Applications
rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Pathway Studies: The compound is used to trace metabolic pathways in vivo, providing insights into biochemical processes.
Oxidative Stress Research: Studies suggest that 3-Hydroxykynurenine is an endogenous oxidative stress generator, making it valuable for research on oxidative stress and related diseases.
Neurotoxicity Studies: The compound is a potential endogenous neurotoxin, and its labeled form is used to study neurotoxic mechanisms and pathways.
Chemical Identification: Stable isotope labeling allows for precise chemical identification, qualitative and quantitative analysis, and detection in various research fields.
Mechanism of Action
The mechanism of action of rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt involves its role as a metabolite of tryptophan. It exerts its effects through the following pathways:
Oxidative Stress Generation: The compound generates oxidative stress by producing reactive oxygen species (ROS) during its metabolic processes.
Neurotoxicity: It acts as a neurotoxin by interfering with neuronal function and inducing cell damage through oxidative stress.
UV Light Filtering: In the human lens, 3-Hydroxykynurenine filters UV light, protecting the eye from UV-induced damage.
Comparison with Similar Compounds
rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt is unique due to its stable isotope labeling, which enhances its utility in research. Similar compounds include:
3-Hydroxykynurenine: The unlabeled form of the compound, used in similar research applications but without the benefits of stable isotope labeling.
3-Hydroxyanthraniloylalanine: Another metabolite of tryptophan, used in studies of metabolic pathways and oxidative stress.
DL-3-Hydroxykynurenine Hydrochloride Salt: A racemic mixture of 3-Hydroxykynurenine, used in various biochemical studies.
These similar compounds share some applications with this compound but lack the specific advantages provided by stable isotope labeling.
Properties
CAS No. |
1391051-70-9 |
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Molecular Formula |
C10H12N2O4 |
Molecular Weight |
227.194 |
IUPAC Name |
4-(2-amino-3-hydroxyphenyl)-2-azanyl-4-oxobutanoic acid |
InChI |
InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)/i6+1,10+1,11+1 |
InChI Key |
VCKPUUFAIGNJHC-BTOQUXKSSA-N |
SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N |
Synonyms |
α,2-Diamino-3-hydroxy-γ-oxobenzenebutanoic Acid-13C2,15N Hydrochloride Salt; 3-(3-Hydroxyanthraniloyl)alanine-13C2,15N; 3-Hydroxy-DL-kynurenine-13C2,15N Hydrochloride Salt; 3-Hydroxykynurenine-13C2,15N; DL-3-Hydroxykynurenine Hydrochloride Salt; Hydr |
Origin of Product |
United States |
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